Ataciguat (HMR1766), also known as 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt, is a novel soluble guanylyl cyclase (sGC) activator. [] It belongs to the class of anthranilic acid derivatives. [] Ataciguat is recognized for its ability to activate oxidized and heme-free sGC, which is significant because this form of the enzyme is unresponsive to nitric oxide (NO) and becomes prevalent under conditions of oxidative stress. [, ] This distinct characteristic distinguishes Ataciguat from traditional NO donors and positions it as a potential therapeutic agent for various cardiovascular diseases where oxidative stress contributes to sGC dysfunction. [, ]
Ataciguat is derived from a series of synthetic modifications aimed at enhancing the activity of sGC, which plays a crucial role in the nitric oxide signaling pathway. It is specifically designed to activate the oxidized form of sGC, distinguishing it from other activators that rely on nitric oxide for their effects. The compound has been studied extensively for its ability to improve endothelial function and reduce oxidative stress in various preclinical models .
The synthesis of ataciguat involves several key steps that incorporate advanced organic chemistry techniques. The process typically begins with the formation of a bicyclic heterocyclic structure, which is then functionalized to enhance its binding affinity for sGC.
Key Synthesis Parameters:
A notable approach described in the literature involves the use of molecular docking studies to optimize the spatial arrangement of functional groups within the bicyclic scaffold, aiming for optimal interactions within the heme binding pocket of sGC .
Ataciguat's molecular structure can be characterized by its bicyclic framework, which includes amide and morpholine functionalities that are critical for its biological activity.
Molecular Data:
The structural analysis indicates that ataciguat exhibits a rigid conformation conducive to effective binding within the enzyme's active site .
Ataciguat primarily participates in reactions involving the activation of sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling molecule plays a vital role in vasodilation and modulation of vascular tone.
Key Reaction Types:
The mechanism by which ataciguat exerts its effects involves direct activation of sGC independent of nitric oxide. This activation leads to enhanced production of cGMP, which subsequently triggers downstream signaling pathways responsible for vasodilation and improved endothelial function.
Mechanism Insights:
Ataciguat possesses distinct physical and chemical properties that influence its bioavailability and therapeutic efficacy.
Key Properties:
These properties are essential for determining the appropriate delivery methods and dosage forms in clinical applications .
Ataciguat has shown promise in various scientific applications:
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling axis represents a cornerstone of cardiovascular homeostasis, regulating vasodilation, platelet aggregation, and tissue remodeling. Prior to sGC activators like ataciguat, therapeutic strategies focused on NO donors (nitroglycerin) or phosphodiesterase inhibitors (sildenafil). However, oxidative stress in cardiovascular diseases converts sGC's heme iron from ferrous (Fe²⁺, NO-sensitive) to ferric (Fe³⁺, NO-insensitive), creating therapeutic resistance. This limitation spurred development of direct sGC modulators: stimulators (e.g., riociguat) enhance native sGC activity synergistically with NO, while activators (e.g., ataciguat) specifically target oxidized/heme-free sGC – a paradigm shift in treating NO-resistant pathologies [8] [5].
Ataciguat (HMR-1766) emerged from systematic structure-activity studies of anthranilic acid derivatives by Sanofi Pharmaceuticals. Its chemical design incorporates:
Table 1: Key Chemical Properties of Ataciguat
Property | Value | |
---|---|---|
IUPAC Name | 4-[(4-Carboxy-3-chlorophenyl)amino]-2-chloro-5-sulfamoylbenzamide | |
Molecular Formula | C₂₁H₁₉Cl₂N₃O₆S₃ | |
CAS Registry Number | 254877-67-3 | |
Molecular Weight | 576.49 g/mol | |
Solubility | ≥100 mg/mL in DMSO | [3] |
This structure confers unique redox-dependent activation, differentiating ataciguat from early sGC stimulators like YC-1. Precisely, ataciguat binds a unique allosteric site on oxidized sGC, restoring catalytic activity despite pathological oxidative stress – a mechanism validated in aortic valve interstitial cells and diabetic vasculature [1] [9].
Ataciguat belongs to the sGC activator subclass, defined by:
Table 2: Classification of sGC-Targeting Therapeutics
Agent | Class | Redox Sensitivity | NO Synergy | Clinical Status | |
---|---|---|---|---|---|
Riociguat | Stimulator | Fe²⁺ > Fe³⁺ | Yes | Approved (PAH/CTEPH) | |
Ataciguat | Activator | Fe³⁺/heme-free | No | Phase II (Aortic Stenosis) | |
Vericiguat | Stimulator | Fe²⁺ | Yes | Approved (Heart Failure) | |
Cinaciguat | Activator | Fe³⁺/heme-free | No | Discontinued (Hypotension) | [8] |
Mechanistically, ataciguat binding induces conformational changes in oxidized sGC, restoring cGMP synthesis (EC₅₀ = 0.51 μM) [3]. This reactivates cGMP-dependent kinase (PKG) signaling, inhibiting pathological calcification via reduced bone morphogenetic protein-2 (BMP2) and osteogenic transcription factors (Runx2), while improving endothelial function through vasodilator-stimulated phosphoprotein (VASP) phosphorylation [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7